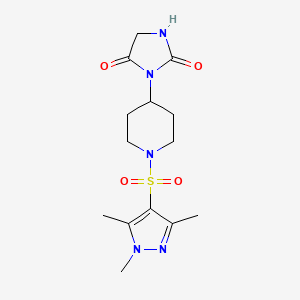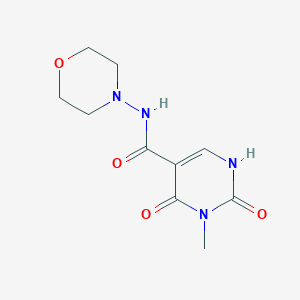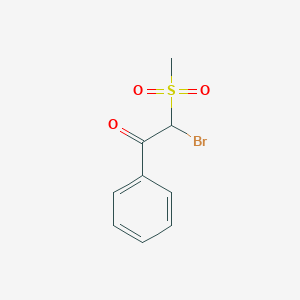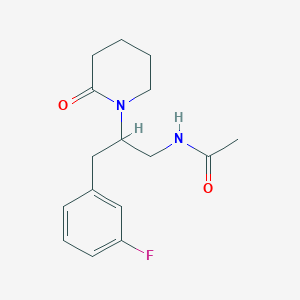
N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)acetamide, also known as FPOP, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. FPOP is a derivative of the well-known drug, acetaminophen, and has been synthesized using various methods.
科学的研究の応用
Synthesis and Potential Uses
Anti-inflammatory Activity : Derivatives of N-(3-chloro-4-fluorophenyl) acetamides, including those similar to the specified compound, have been synthesized and shown to exhibit significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Antiplasmodial Properties : N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides have been evaluated for potential in vitro antiplasmodial properties, showing biological activity against the Plasmodium falciparum strain (Mphahlele, Mmonwa, & Choong, 2017).
Muscle Relaxant, Antiinflammatory, and Analgesic Activities : Compounds similar to the specified acetamide, such as (E)-2-(4,6-difluoro-1-indanylidene)acetamide, have been found to possess potent centrally acting muscle relaxant, antiinflammatory, and analgesic activities (Musso et al., 2003).
Treatment of Asthma and COPD : Crystalline forms of related fluorophenyl acetamides have been used for the treatment of asthma and chronic obstructive pulmonary disease (Norman, 2013).
Antihypertensive Agents : Certain acetamide derivatives have shown inhibitory activity against T-type Ca(2+) channels, suggesting potential as novel antihypertensive agents (Watanuki et al., 2012).
Chemical Synthesis and Properties
Design and Synthesis : Novel derivatives have been designed and synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine by N-chloroacetylation and N-alkylation (Yang Jing, 2010).
New Powder Diffraction Data : New derivatives have been characterized by X-ray powder diffraction, indicating potential as pesticides (Olszewska, Pikus, & Tarasiuk, 2008).
Spectroscopic and Quantum Mechanical Studies : Studies have been performed on similar compounds for photochemical and thermochemical modeling, revealing their potential as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).
特性
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-12(20)18-11-15(19-8-3-2-7-16(19)21)10-13-5-4-6-14(17)9-13/h4-6,9,15H,2-3,7-8,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHRPAJPWYEKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(CC1=CC(=CC=C1)F)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-(3-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2469032.png)
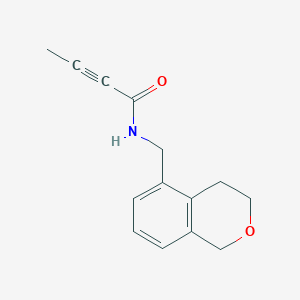
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2469035.png)
![3-(2-methoxyethyl)-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2469036.png)
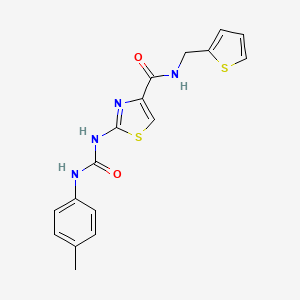
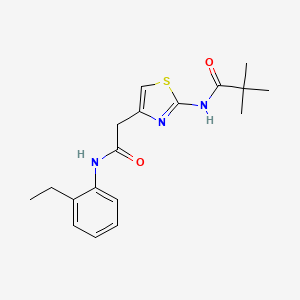
![2-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2469039.png)
![5-(3,4-Dichlorophenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2469040.png)
![Methyl 2-(benzo[d]thiazole-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469042.png)


